4-Methoxy-N-methylacridin-9-one: Molecular Architecture, Physicochemical Profiling, and Biological Mechanisms
4-Methoxy-N-methylacridin-9-one: Molecular Architecture, Physicochemical Profiling, and Biological Mechanisms
Executive Summary
In the landscape of drug development and molecular probe design, the acridone scaffold is recognized as a privileged structure. 4-Methoxy-N-methylacridin-9-one (also designated as 4-methoxy-10-methylacridin-9(10H)-one; CAS: 88377-24-6) represents a calculated tuning of both steric and electronic parameters[1]. By modifying the native tricyclic core with specific functional groups, researchers can drastically alter its photophysical behavior, membrane permeability, and binding affinity to biological macromolecules. This whitepaper provides an in-depth technical analysis of the structural causality, physicochemical properties, and validated experimental workflows associated with 4-Methoxy-N-methylacridin-9-one.
Molecular Architecture & Structural Causality
The pharmacological and optical utility of 4-Methoxy-N-methylacridin-9-one is dictated by three core architectural features:
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The Tricyclic Acridone Core : The highly conjugated, planar π -system is the foundational driver of its biological activity. This rigidity allows the molecule to act as a DNA intercalator, slipping between the base pairs of double-stranded DNA via π−π stacking interactions[2]. Furthermore, this extended conjugation provides exceptional photostability and robust luminescence[3].
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N-Methylation (Position 10) : Unsubstituted acridones possess an N-H group that acts as a strong hydrogen-bond donor, which can limit passive membrane diffusion. Methylation at the N-10 position abolishes this H-bond donor capacity, significantly increasing the molecule's lipophilicity ( logP ). This structural choice causes a direct increase in cellular internalization, allowing the compound to efficiently cross phospholipid bilayers to reach nuclear DNA or parasitic food vacuoles.
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4-Methoxy Substitution : The addition of a methoxy group at the 4-position introduces an electron-donating group (EDG) via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the molecule exhibits a bathochromic (red) shift in its absorbance and fluorescence emission spectra compared to the parent acridone, making it highly suitable for fluorescence-based intracellular tracking without the interference of cellular autofluorescence.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for 4-Methoxy-N-methylacridin-9-one, highlighting the causality behind its physical properties.
| Property | Value | Causality / Significance |
| CAS Number | 88377-24-6 | Unique chemical identifier for the 4-methoxy-N-methyl variant[1]. |
| Molecular Weight | 239.27 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable pharmacokinetic potential. |
| Molecular Formula | C15H13NO2 | Dictates the exact stoichiometric and mass spectrometric signature. |
| Fluorescence ( λex ) | ~380 - 400 nm | Excitation in the near-UV range minimizes cellular autofluorescence interference. |
| Fluorescence ( λem ) | ~430 - 460 nm | Emission is highly sensitive to solvent polarity; blue-shifted in hydrophobic pockets (e.g., DNA)[4]. |
| Solubility | DMSO, DMF | Highly soluble in polar aprotic solvents due to the N-methyl and methoxy groups[4]. |
Mechanistic Pathways: Intercalation and Cytotoxicity
The primary mechanism of action (MoA) for acridone derivatives is their ability to disrupt genomic integrity. Upon entering the cell via passive diffusion, the planar core of 4-Methoxy-N-methylacridin-9-one intercalates into the DNA double helix[2].
This intercalation causes a localized unwinding of the DNA strand, which creates a steric blockade. When enzymes such as Topoisomerase attempt to relieve supercoiling during replication or transcription, the intercalated acridone stabilizes the DNA-enzyme cleavage complex. This prevents the re-ligation of the DNA strand, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis. Furthermore, related methoxy-N-methylacridones have demonstrated potent in vitro antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains, operating via similar nucleic acid disruption pathways within the parasite[5].
Generalized molecular mechanism of 4-Methoxy-N-methylacridin-9-one inducing apoptosis.
Experimental Methodologies
To rigorously validate the biological and physicochemical properties of 4-Methoxy-N-methylacridin-9-one, researchers must employ self-validating experimental systems.
Protocol 1: Spectroscopic Evaluation of ctDNA Intercalation
Rationale : This protocol utilizes orthogonal spectroscopic techniques (UV-Vis and Fluorescence) to evaluate binding properties[6]. It is self-validating because a hypochromic shift in UV-Vis absorbance must quantitatively mirror the fluorescence quenching trends. If fluorescence quenching occurs without UV-Vis hypochromism, it indicates a collisional quenching artifact rather than true ground-state intercalation.
Step-by-Step Methodology :
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Reagent Preparation : Prepare a 10 μ M stock solution of 4-Methoxy-N-methylacridin-9-one in Tris-HCl buffer (pH 7.4). Maintain 1% DMSO to prevent compound precipitation.
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DNA Quantification : Determine the exact concentration of calf thymus DNA (ctDNA) by measuring absorbance at 260 nm (using the molar extinction coefficient ϵ260=6600 M −1 cm −1 ).
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Titration : Transfer 2.0 mL of the acridone solution into a quartz cuvette. Perform a stepwise titration by adding 5 μ L aliquots of ctDNA (ranging from 0 to 50 μ M final concentration).
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Incubation : Allow a 5-minute equilibration period at 298 K after each addition.
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Data Acquisition :
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UV-Vis: Record absorption spectra from 300 to 500 nm. Look for hypochromism (decrease in peak intensity) and a bathochromic shift.
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Fluorescence: Excite the sample at 390 nm and record emission from 410 to 550 nm.
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Analysis : Calculate the Stern-Volmer quenching constant ( Ksv ) and the intrinsic binding constant ( Kb ) using the Benesi-Hildebrand equation.
Step-by-step workflow for evaluating DNA binding affinity using spectroscopic titration.
Protocol 2: In Vitro Antiplasmodial & Cytotoxicity Assay
Rationale : To prove that the DNA intercalation translates to therapeutic efficacy, the compound is screened against Plasmodium falciparum. The system is self-validating because it pairs the antiplasmodial assay with a mammalian cytotoxicity screen (e.g., HeLa cells) to establish a Selectivity Index (SI), ensuring the effect is target-specific and not a result of broad cellular toxicity[5].
Step-by-Step Methodology :
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Parasite Culture : Culture P. falciparum (3D7 strain) in human erythrocytes (2% hematocrit) suspended in RPMI 1640 medium supplemented with 5% human serum.
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Plating : Seed 96-well microtiter plates with asynchronous parasite cultures adjusted to 0.3% parasitemia.
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Compound Treatment : Serially dilute 4-Methoxy-N-methylacridin-9-one in DMSO, then add to the wells to achieve final concentrations ranging from 0.01 to 50 μ g/mL (ensure final DMSO concentration remains ≤ 1%).
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Incubation : Incubate the plates for 72 hours at 37°C in a hypoxic environment (5% O 2 , 5% CO 2 , 90% N 2 ).
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Quantification : Lyse the erythrocytes and add SYBR Green I dye (which fluoresces upon binding to parasitic DNA). Measure fluorescence (Ex 485 nm / Em 530 nm) to calculate the IC 50 values.
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Counter-Screen : Repeat the viability assay using HeLa cells and the MTT colorimetric method to determine the mammalian IC 50 and calculate the SI.
References
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88377-24-6 | 4-Methoxy-5-methylacridin-9(10H)-one - BLDpharm . BLD Pharm. 1
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Physical and chemical properties of 3,4-Dihydro-9-phenyl-1(2H)-acridinone - Benchchem . BenchChem. 2
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Solvent Effect on the spectral and photophysical properties of the Acridone - ProQuest . Journal of Physics: Conference Series. 4
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Advances in Optical Analytical Reagents Based on Acridone derivatives - DOI . ScienceDirect / TrAC Trends in Analytical Chemistry. 3
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Bioactive Acridone Alkaloids from Swinglea glutinosa - Journal of Natural Products . ACS Publications. 5
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Spectroscopic exploration of mode of binding of ct DNA and BSA with acridone alkaloids - ResearchGate . ResearchGate. 6
Sources
- 1. 88377-24-6|4-Methoxy-5-methylacridin-9(10H)-one|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Solvent Effect on the spectral and photophysical properties of the Acridone - ProQuest [proquest.com]
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